
1H-1,2,4-Triazole, 3-(4-methylphenyl)-1,5-diphenyl-, 2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,2,4-Triazole, 3-(4-methylphenyl)-1,5-diphenyl-, 2-oxide is a heterocyclic compound that contains a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-1,2,4-Triazole, 3-(4-methylphenyl)-1,5-diphenyl-, 2-oxide typically involves cyclization reactionsThis reaction can be catalyzed by copper or ruthenium, and it proceeds under mild conditions, often in a mixture of acetonitrile and water .
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1H-1,2,4-Triazole, 3-(4-methylphenyl)-1,5-diphenyl-, 2-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The triazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution can introduce various functional groups into the triazole ring.
Scientific Research Applications
1H-1,2,4-Triazole, 3-(4-methylphenyl)-1,5-diphenyl-, 2-oxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s biological activity makes it a candidate for drug development and biochemical studies.
Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: The compound can be used in the development of advanced materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole, 3-(4-methylphenyl)-1,5-diphenyl-, 2-oxide involves its interaction with molecular targets and pathways. The triazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
1H-1,2,3-Triazole: Another triazole compound with different substitution patterns.
1H-1,2,4-Triazole: A simpler triazole compound without the additional phenyl and methylphenyl groups.
3-Nitro-1,2,4-triazol-5-one: A triazole derivative with a nitro group, used as an energetic material.
Uniqueness: 1H-1,2,4-Triazole, 3-(4-methylphenyl)-1,5-diphenyl-, 2-oxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
54214-62-9 |
|---|---|
Molecular Formula |
C21H17N3O |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
5-(4-methylphenyl)-1-oxido-2,3-diphenyl-1,2,4-triazol-1-ium |
InChI |
InChI=1S/C21H17N3O/c1-16-12-14-18(15-13-16)21-22-20(17-8-4-2-5-9-17)23(24(21)25)19-10-6-3-7-11-19/h2-15H,1H3 |
InChI Key |
QWBIEQYINTYHQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=[N+](N(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


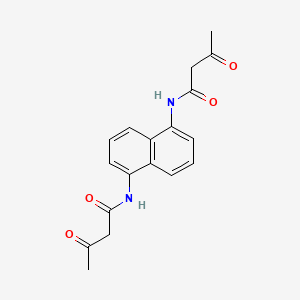

![2-[2-Hydroxy-4-(morpholin-4-yl)benzoyl]benzoic acid](/img/structure/B14629658.png)
![3-Phenoxy-1,2,3,4-tetrahydrobenzo[h]quinoline](/img/structure/B14629665.png)
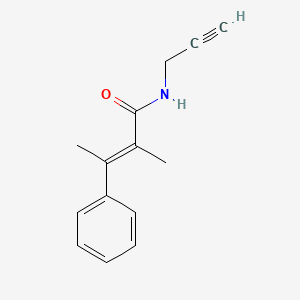
![5-(Dimethylamino)-2-[(methoxyimino)methyl]penta-2,4-dienenitrile](/img/structure/B14629681.png)
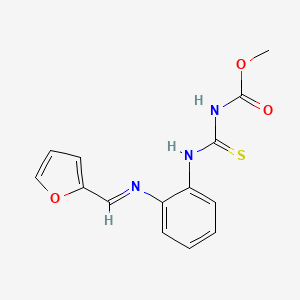
![S-Benzyl-N-[(benzyloxy)carbonyl]cysteinylglycinamide](/img/structure/B14629705.png)
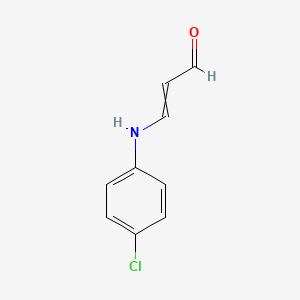


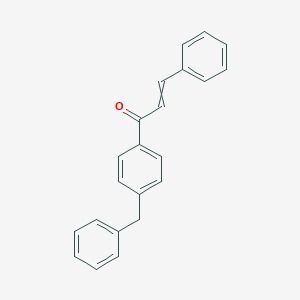
![(Piperazine-1,4-diyl)bis[(5-butoxy-1-phenyl-1H-pyrazol-3-yl)methanone]](/img/structure/B14629741.png)
![2,5-Pyrrolidinedione, 3-methyl-3-[4-(2-methylpropoxy)phenyl]-](/img/structure/B14629742.png)
